

O-2172: A Technical Guide to a Novel Carbocyclic Methylphenidate Analog

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Compound of Interest

Compound Name: O-2172

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Abstract

O-2172, also known as methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate, is a carbocyclic analog of methylphenidate developed by Organix Inc.[1] It acts as a potent and selective dopamine reuptake inhibitor (DRI)[1][2][3]. Structurally, **O-2172** is distinguished from methylphenidate by the substitution of a 3,4-dichloro moiety on the phenyl ring and the replacement of the piperidine ring with a cyclopentane ring[1]. This modification, particularly the removal of the nitrogen lone pair, has been a subject of interest in medicinal chemistry to understand the structural requirements for dopamine transporter (DAT) binding and reuptake inhibition[1]. This technical guide provides a comprehensive overview of the available data on **O-2172**, including its pharmacological profile, a comparison with methylphenidate, and detailed experimental methodologies for its in vitro characterization.

Chemical and Physical Properties

Property	Value	Reference
IUPAC Name	methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate	[1]
Synonyms	DCCPM, Methyl 3,4-dichloro- α -cyclopentylbenzeneacetate	[1][4]
CAS Number	521062-92-0	[1][4]
Molecular Formula	C ₁₄ H ₁₆ Cl ₂ O ₂	[1][4]
Molar Mass	287.18 g·mol ⁻¹	[1]
SMILES	<chem>Clc1ccc(cc1Cl)C(C(=O)OC)C2CCCC2</chem>	[1]
InChI	InChI=1S/C14H16Cl2O2/c1-18-14(17)13(9-4-2-3-5-9)10-6-7-11(15)12(16)8-10/h6-9,13H,2-5H2,1H3	[1]

Pharmacology

Mechanism of Action

O-2172 is a potent inhibitor of the dopamine transporter (DAT)[1][2][3]. By blocking the reuptake of dopamine from the synaptic cleft into the presynaptic neuron, **O-2172** increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. This mechanism is shared with its parent compound, methylphenidate, which is a well-established norepinephrine-dopamine reuptake inhibitor (NDRI)[5]. The primary pharmacological activity of **O-2172** is attributed to its high affinity for the DAT[2][3].

In Vitro Binding Affinity and Potency

The inhibitory activity of **O-2172** at the dopamine and serotonin transporters has been quantified through in vitro radioligand binding assays. The available data is summarized in the table below, alongside comparative data for methylphenidate.

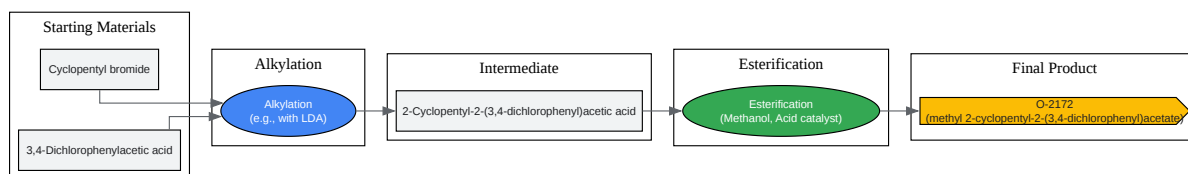
Compound	Transporter	Assay Type	IC ₅₀ (nM)	K _i (nM)	Reference
O-2172	DAT	Inhibition of [³ H]WIN 35,428 binding	47	-	[2] [3]
SERT	Inhibition of [³ H]citalopra m binding	7000	-	[2] [3]	
d-threo- Methylphenid ate	DAT	Inhibition of [³ H]WIN 35,428 binding	-	161	[6]
NET	Inhibition of [³ H]nisoxetine binding	-	240	[6]	
SERT	Inhibition of [³ H]paroxetin e binding	>10000	-	[6]	
dl-threo- Methylphenid ate	DAT	Inhibition of [³ H]WIN 35,428 binding	100 - 200	34	[7]
NET	Inhibition of [³ H]nisoxetine binding	380 - 800	38	[8]	
SERT	Inhibition of [³ H]paroxetin e binding	>10000	>10000	[7]	

Note: IC₅₀ (Half-maximal inhibitory concentration) and K_i (Inhibition constant) values can vary depending on the specific experimental conditions.

Based on the available data, **O-2172** demonstrates high affinity and selectivity for the dopamine transporter over the serotonin transporter[2][3]. It is reported to have approximately one-third the potency of methylphenidate[1].

Synthesis

While a detailed, step-by-step synthesis protocol for **O-2172** is not readily available in a dedicated publication, the general synthetic route can be inferred from the primary literature describing its analogs. The synthesis of methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate would likely involve the reaction of a 3,4-dichlorophenylacetic acid derivative with a cyclopentyl-containing intermediate, followed by esterification. A plausible synthetic workflow is outlined below.



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A plausible synthetic workflow for **O-2172**.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize compounds like **O-2172**. These protocols are based on standard procedures reported in the literature for dopamine and serotonin transporter binding assays.

Radioligand Binding Assay for Dopamine Transporter (DAT)

Objective: To determine the binding affinity (IC_{50} or K_i) of **O-2172** for the dopamine transporter.

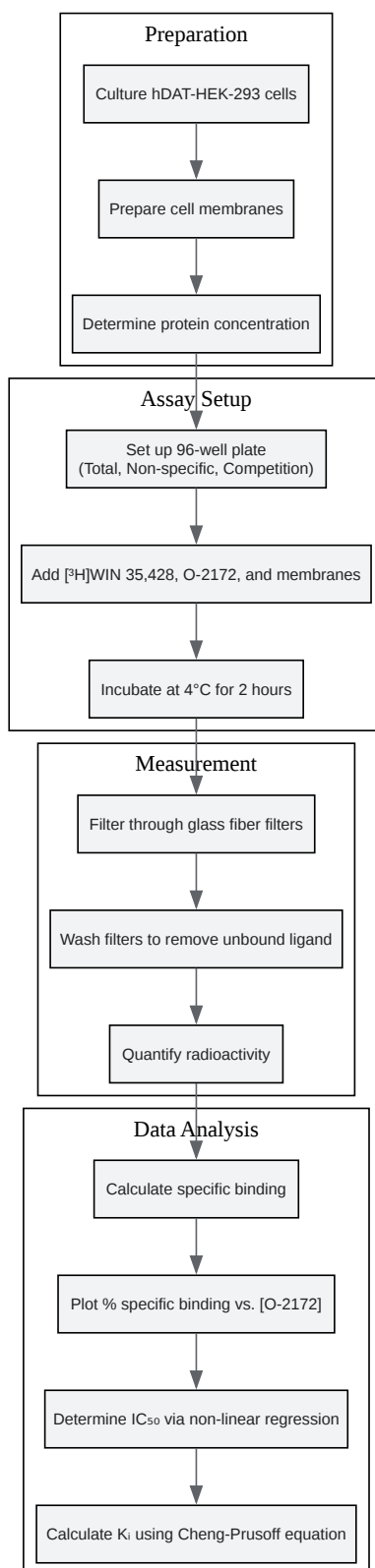
Materials:

- HEK-293 cells stably expressing human DAT (hDAT)
- [³H]WIN 35,428 (radioligand)
- Cocaine or GBR 12909 (for determining non-specific binding)
- **O-2172** (test compound)
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
- Wash Buffer: Ice-cold Assay Buffer
- 96-well microplates
- Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine
- Cell harvester
- Scintillation counter and scintillation fluid

Procedure:

- **Membrane Preparation:**
 - Culture hDAT-expressing HEK-293 cells to confluency.
 - Harvest cells and homogenize in ice-cold assay buffer.
 - Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
 - Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.
 - Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).

- Binding Assay:
 - In a 96-well plate, add the following to each well in triplicate:
 - Total Binding: 50 μ L of assay buffer, 50 μ L of [3 H]WIN 35,428 (at a concentration near its K_a), and 100 μ L of the membrane preparation (typically 10-20 μ g of protein).
 - Non-specific Binding: 50 μ L of cocaine (10 μ M final concentration), 50 μ L of [3 H]WIN 35,428, and 100 μ L of the membrane preparation.
 - Competition Binding: 50 μ L of **O-2172** at various concentrations (e.g., 10^{-11} to 10^{-5} M), 50 μ L of [3 H]WIN 35,428, and 100 μ L of the membrane preparation.
 - Incubate the plate at 4°C for 2 hours with gentle agitation.
- Filtration and Counting:
 - Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
 - Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
 - Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the **O-2172** concentration.
 - Determine the IC_{50} value using non-linear regression analysis (sigmoidal dose-response curve).
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + ([L]/K_a))$, where [L] is the concentration of the radioligand and K_a is its dissociation constant.



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Workflow for DAT radioligand binding assay.

Radioligand Binding Assay for Serotonin Transporter (SERT)

This protocol is analogous to the DAT binding assay, with the primary differences being the cell line, radioligand, and non-specific binding agent.

Objective: To determine the binding affinity (IC_{50} or K_i) of **O-2172** for the serotonin transporter.

Materials:

- HEK-293 cells stably expressing human SERT (hSERT)
- [3H]Citalopram or [3H]Paroxetine (radioligand)
- Fluoxetine or imipramine (for determining non-specific binding)
- **O-2172** (test compound)
- Other materials are as listed for the DAT binding assay.

Procedure: The procedure follows the same steps as the DAT binding assay, with the following substitutions:

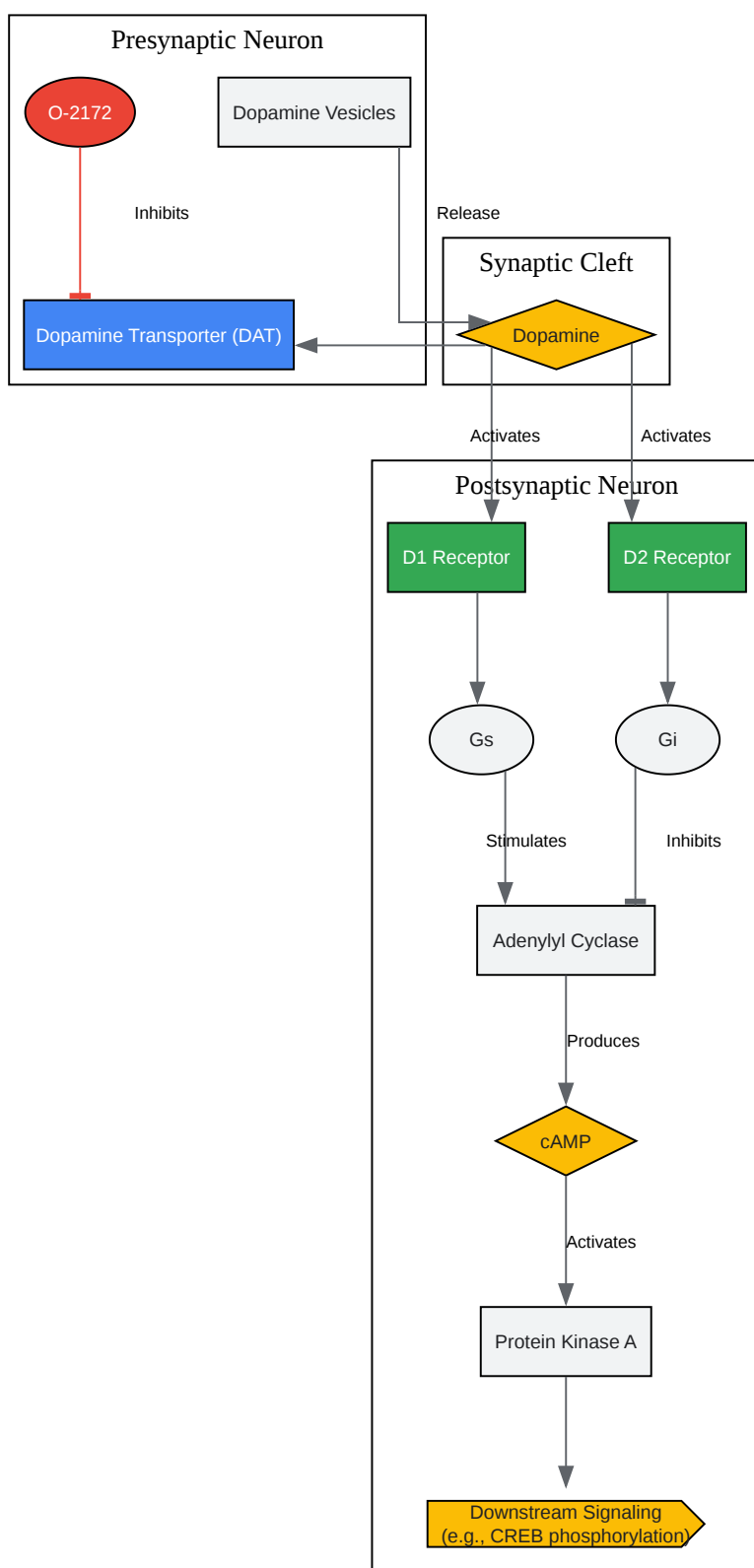
- Use hSERT-expressing cells.
- Use [3H]Citalopram or [3H]Paroxetine as the radioligand.
- Use a high concentration of fluoxetine or imipramine to determine non-specific binding.

Signaling Pathways

The inhibition of dopamine and norepinephrine reuptake by compounds like **O-2172** and methylphenidate leads to an increase in the synaptic concentration of these neurotransmitters, which in turn modulates downstream signaling cascades.

Dopamine Transporter (DAT) Inhibition Signaling Pathway

Inhibition of DAT by **O-2172** prevents the reuptake of dopamine into the presynaptic neuron. The resulting increase in synaptic dopamine leads to enhanced activation of postsynaptic dopamine receptors (D1 and D2 families), which are G-protein coupled receptors that modulate adenylyl cyclase activity and intracellular calcium levels.

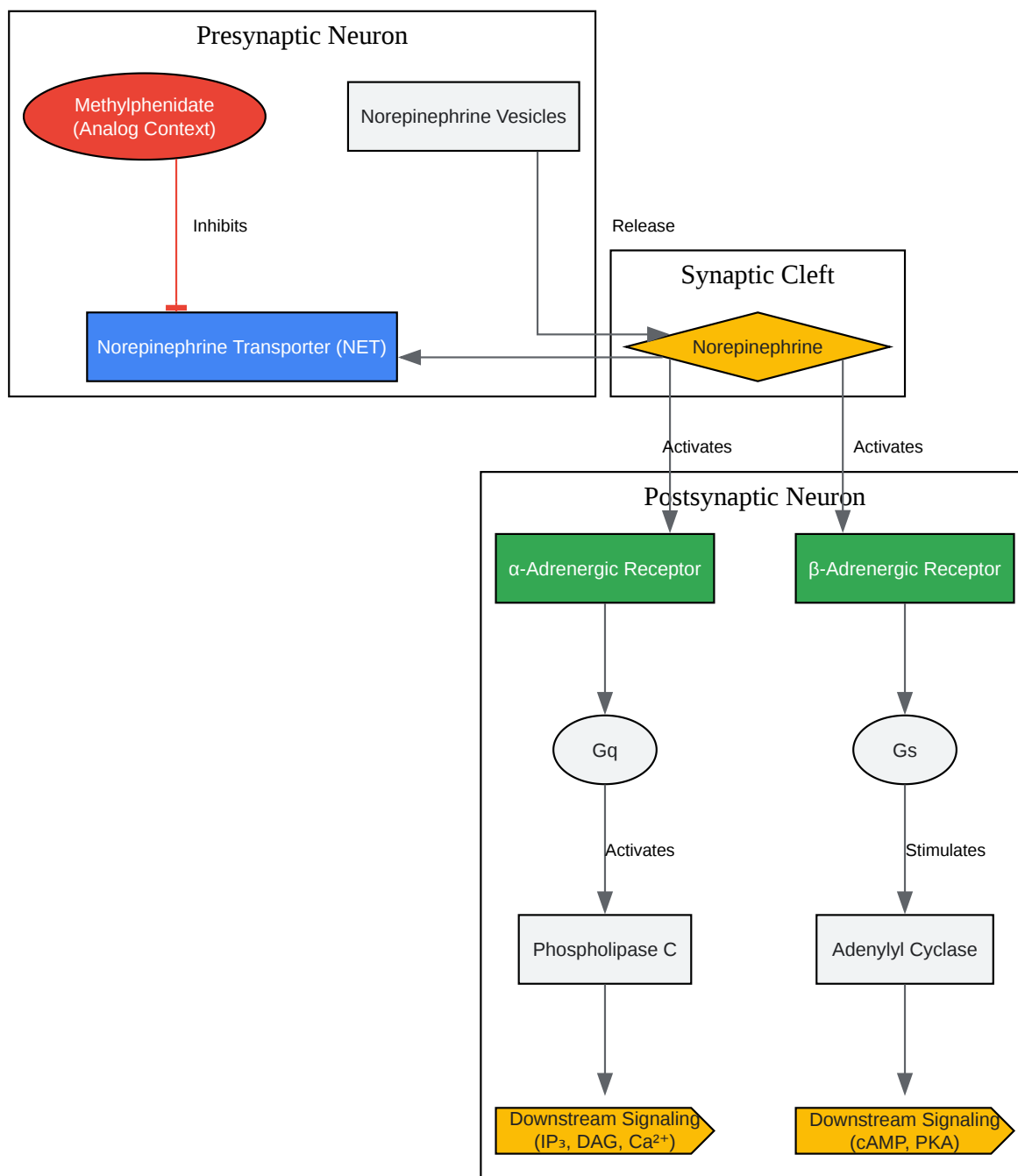


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Dopamine transporter inhibition by **O-2172**.

Norepinephrine Transporter (NET) Inhibition Signaling Pathway

While **O-2172**'s affinity for the norepinephrine transporter (NET) has not been explicitly reported, its parent compound, methylphenidate, is a known NET inhibitor. Inhibition of NET increases synaptic norepinephrine, leading to enhanced activation of adrenergic receptors on the postsynaptic membrane, which can be coupled to various G-proteins (Gs, Gi, Gq) to initiate diverse downstream signaling events.



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